Vericiguat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Summary of the Application

Vericiguat is an innovative drug designed to address HF with reduced ejection fraction (HFrEF). Unlike other HF medications that target neuro-hormonal systems or sodium–glucose co-transporter 2 (SGLT2), vericiguat takes a different approach. It stimulates the activity of an enzyme called soluble guanylate cyclase (sGC), promoting the synthesis of cyclic guanosine monophosphate (cGMP). This pathway is impaired in HF patients, and vericiguat aims to restore it. By doing so, it reduces oxidative stress and endothelial dysfunction associated with HF .

Methods of Application or Experimental Procedures

Vericiguat is administered orally in tablet form. Clinical trials have investigated its efficacy and safety in HF patients. Two notable trials are:

SOCRATES-REDUCED (Phase II): This study evaluated vericiguat in patients with HFrEF. Researchers assessed its impact on clinical outcomes, including hospitalization rates and mortality.

VICTORIA (Phase III): A large-scale trial that investigated vericiguat’s effects on morbidity and mortality in symptomatic HFrEF patients.

Summary of Results and Outcomes

The clinical evidence suggests the following outcomes:

Reduced Hospitalization: Vericiguat led to a decrease in HF-related hospitalizations, a critical endpoint in HF management.

Improved Quality of Life: Patients experienced better symptom control and overall well-being.

Safety Profile: Vericiguat demonstrated a favorable safety profile, with no significant adverse effects

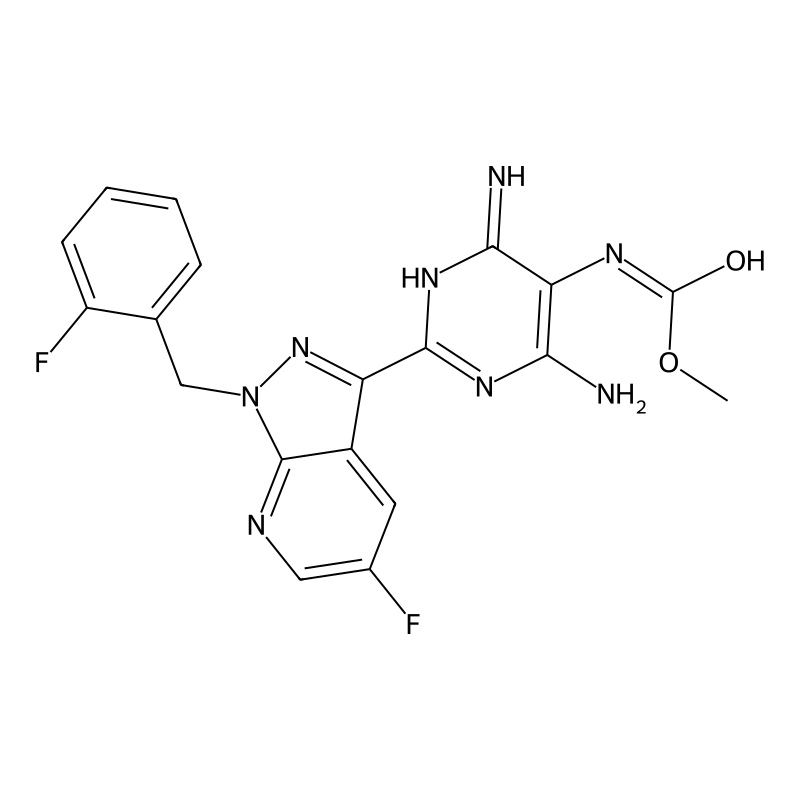

Vericiguat is a novel oral medication classified as a soluble guanylate cyclase stimulator, primarily used in the management of heart failure with reduced ejection fraction. It is marketed under the brand name Verquvo and was approved by the U.S. Food and Drug Administration in January 2021. The chemical name of vericiguat is methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl} carbamate, with a molecular formula of C19H16F2N8O2 and a molecular weight of 426.39 g/mol . This compound enhances the cyclic guanosine monophosphate signaling pathway, which plays a critical role in vascular tone regulation and cardiac function.

Vericiguat's primary mechanism of action involves stimulating the sGC enzyme. sGC plays a key role in the nitric oxide (NO) signaling pathway. NO binds to the enzyme, leading to the production of cGMP. cGMP, in turn, relaxes smooth muscle cells in blood vessels, resulting in vasodilation and improved blood flow []. By stimulating sGC directly, Vericiguat bypasses the need for NO and increases cGMP production, ultimately improving cardiac function by reducing workload on the heart [].

Vericiguat functions by directly stimulating soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This process occurs independently of nitric oxide but also sensitizes soluble guanylate cyclase to nitric oxide, enhancing its activity under conditions where nitric oxide levels are low or compromised . The stimulation of soluble guanylate cyclase leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and vasodilation.

The biological activity of vericiguat is primarily centered around its ability to enhance cyclic guanosine monophosphate levels, which is crucial for various physiological processes including vasodilation and modulation of cardiac contractility. Clinical studies have shown that vericiguat significantly reduces biomarkers associated with heart failure, such as N-terminal pro–B-type natriuretic peptide, indicating its efficacy in improving heart function and reducing the risk of cardiovascular events . Adverse effects may include hypotension, syncope, and anemia, which are related to its vasodilatory effects .

Vericiguat can be synthesized through a multi-step chemical process involving the construction of its complex molecular structure. The synthesis typically includes:

- Formation of the pyrimidinyl core.

- Introduction of the pyrazolyl moiety.

- Fluorination steps to incorporate fluorine atoms into the structure.

- Final coupling reactions to form the complete molecule.

Vericiguat is primarily indicated for patients with chronic heart failure with reduced ejection fraction who have recently experienced decompensation or hospitalization due to heart failure. It serves as an adjunct therapy aimed at reducing cardiovascular death and hospitalizations related to heart failure . Its unique mechanism allows it to be effective even in patients who have not responded adequately to traditional therapies.

Several compounds share similar mechanisms or therapeutic applications with vericiguat. These include:

| Compound | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Sildenafil | Phosphodiesterase type 5 inhibitor | Erectile dysfunction, pulmonary hypertension | Primarily used for erectile dysfunction; also affects pulmonary vasculature |

| Riociguat | Soluble guanylate cyclase stimulator | Pulmonary arterial hypertension | Approved for chronic thromboembolic pulmonary hypertension; enhances nitric oxide signaling |

| Nitroglycerin | Nitric oxide donor | Angina pectoris | Rapid onset; tolerance develops with prolonged use |

| Isosorbide dinitrate | Nitric oxide donor | Heart failure, angina | Long-acting; often used in combination therapies |

Vericiguat's uniqueness lies in its ability to stimulate soluble guanylate cyclase independently of nitric oxide while also enhancing sensitivity to nitric oxide, making it effective in patients with compromised nitric oxide signaling pathways due to heart failure . This dual action distinguishes it from other agents that either solely enhance nitric oxide availability or act on different pathways without directly stimulating soluble guanylate cyclase.

Molecular Formula and Weight

Vericiguat exhibits the molecular formula C19H16F2N8O2 with a molecular weight of 426.38 grams per mole [1] [2] [3]. The compound represents a complex heterocyclic structure incorporating multiple nitrogen-containing ring systems with strategic fluorine substitutions [4]. The exact mass determination through high-resolution mass spectrometry establishes the monoisotopic mass as 426.136428 atomic mass units [3] [7].

Table 1: Basic Chemical Properties of Vericiguat

| Property | Value |

|---|---|

| Molecular Formula | C19H16F2N8O2 |

| Molecular Weight | 426.38 g/mol |

| Chemical Name | Methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate |

| CAS Number | 1350653-20-1 |

| Physical State | Solid |

| Appearance | White to yellowish powder |

| Chirality | Achiral |

Structural Characteristics

Pyrazolopyridine Core Structure

The central architectural framework of vericiguat consists of a pyrazolo[3,4-b]pyridine core structure, which forms the fundamental scaffold for the molecule's biological activity [5] [6]. This bicyclic system represents a fused heterocycle where the pyrazole ring is condensed with a pyridine ring through shared carbon-nitrogen bonds [13]. The pyrazolopyridine core demonstrates remarkable structural stability and serves as the primary binding motif for soluble guanylate cyclase stimulation [6] [13].

The pyrazolo[3,4-b]pyridine framework exhibits planar geometry with delocalized electron density across the aromatic system [5]. This structural feature contributes significantly to the compound's electronic properties and molecular recognition capabilities [6]. Research indicates that modifications to this core structure dramatically affect the compound's pharmacological profile, emphasizing the critical importance of maintaining the intact bicyclic system [5].

Fluorine Substituent Positioning

Vericiguat incorporates two strategically positioned fluorine atoms that significantly influence the molecule's physicochemical properties [6]. The primary fluorine substitution occurs at the 5-position of the pyrazolo[3,4-b]pyridine core, directly attached to the pyridine ring carbon [1] [2]. This positioning places the fluorine atom in close proximity to the nitrogen-containing heterocycle, creating favorable electronic interactions [6].

The secondary fluorine atom resides on the benzyl substituent attached to the pyrazole nitrogen, specifically at the 2-position of the fluorobenzyl group [1] [3]. This dual fluorine substitution pattern contributes to enhanced metabolic stability by blocking potential sites of enzymatic oxidation [6]. The strategic placement of these fluorine atoms results in improved pharmacokinetic properties compared to non-fluorinated analogs [6].

Pyrimidine Ring Architecture

The pyrimidine ring system in vericiguat exhibits a 2,4,6-trisubstituted pattern that is crucial for the molecule's biological activity [1] [13]. The pyrimidine core connects directly to the pyrazolopyridine system through a carbon-carbon bond at the 2-position [2] [3]. This connection creates an extended conjugated system that enhances the molecule's electronic properties [13].

The pyrimidine ring bears amino groups at the 4- and 6-positions, which participate in hydrogen bonding interactions essential for target recognition [1] [9]. These amino substituents adopt specific conformations that optimize binding affinity to the soluble guanylate cyclase enzyme [13]. The 5-position of the pyrimidine ring carries the carbamate functional group, completing the trisubstitution pattern [1] [2].

Carbamate Group Configuration

The carbamate functionality represents a critical structural element positioned at the 5-position of the pyrimidine ring [1] [9]. This group consists of a methyl carbamate moiety with the chemical structure -NHCO2CH3 [2] [3]. The carbamate group adopts a planar configuration that facilitates optimal interaction with the target enzyme active site [5].

Structural optimization studies demonstrate that the carbamate group significantly influences both the compound's potency and metabolic stability [5]. The methyl ester portion of the carbamate provides appropriate lipophilicity while maintaining sufficient polarity for biological activity [9]. Research indicates that modifications to the carbamate group substantially alter the compound's pharmacological profile, highlighting its importance in the overall molecular design [5].

Physical Properties

Appearance and Solubility Profile

Vericiguat presents as a white to yellowish crystalline powder with non-hygroscopic characteristics [9] [11]. The compound demonstrates pH-dependent solubility behavior, exhibiting practically insoluble characteristics in neutral pH conditions (pH 3-7) while showing increased solubility under acidic conditions [11] [15]. This pH-dependent solubility profile reflects the presence of ionizable nitrogen atoms within the heterocyclic framework [15].

Table 3: Solubility Profile of Vericiguat

| Solvent | Solubility |

|---|---|

| Dimethyl Sulfoxide | Freely soluble |

| Acetone | Slightly soluble |

| Ethanol | Very slightly soluble |

| Acetonitrile | Very slightly soluble |

| Methanol | Very slightly soluble |

| Ethyl Acetate | Very slightly soluble |

| Isopropanol | Practically insoluble |

| Water | Insoluble |

The compound exhibits high permeability characteristics with an apparent permeability coefficient of 111 nanometers per second for the apical-to-basolateral direction across Caco-2 cell monolayers [15]. This high permeability, combined with low solubility, classifies vericiguat as a Biopharmaceutics Classification System Class II compound [15].

Stability Parameters

Vericiguat demonstrates variable stability depending on environmental conditions, with distinct sensitivity patterns to different stress factors [14] [11]. Under acidic conditions, the compound exhibits remarkable stability with minimal degradation observed during extended storage periods [14]. Photolytic stress testing reveals that vericiguat maintains structural integrity when exposed to standard light conditions, indicating adequate photostability [14].

Table 4: Stability Characteristics of Vericiguat

| Condition | Stability |

|---|---|

| Acidic conditions | Stable |

| Alkaline conditions | Sensitive to degradation |

| Oxidative conditions | Sensitive to degradation |

| Thermal conditions | Sensitive to degradation |

| Photolytic conditions | Stable |

| Hydrolytic stability (pH 3-7) | Practically insoluble |

| Storage temperature range | 20°C to 25°C (68°F to 77°F) |

Alkaline conditions represent the primary degradation pathway for vericiguat, resulting in hydrolytic cleavage of the carbamate group [12] [14]. This alkaline degradation yields amino-2-[4-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purine-8-one through intramolecular cyclization [12]. Thermal stress conditions also promote degradation, necessitating controlled storage temperatures between 20°C and 25°C [11].

Crystalline Structure Characteristics

Vericiguat exists in multiple polymorphic forms, with five distinct polymorphic variants identified during pharmaceutical development [11]. The commercial form, designated as modification I, represents the most thermodynamically stable polymorph across the temperature range of -20°C to 80°C [11]. This polymorphic form exhibits consistent crystalline structure characteristics that ensure reproducible manufacturing and formulation properties [11].

Solid-state characterization through X-ray powder diffraction reveals distinctive diffraction patterns that enable identification and quality control of the desired polymorphic form [11]. Differential scanning calorimetry analysis demonstrates the thermal behavior of the crystalline material, confirming the stability of modification I under standard storage conditions [11]. The compound also forms various solvated and hydrated forms, although the anhydrous modification I remains the preferred commercial form [11].

Microscopic examination reveals that vericiguat crystals exhibit characteristic morphology with well-defined crystal faces [11]. The crystalline structure demonstrates low moisture sorption characteristics, contributing to the compound's stability during storage and processing [11].

Chemical Reactivity

Hydrolytic Stability Factors

Vericiguat exhibits complex hydrolytic behavior that varies significantly with pH conditions [12] [14]. Under neutral to slightly acidic conditions (pH 3-7), the compound demonstrates remarkable hydrolytic stability with minimal degradation observed over extended periods [14]. This stability profile reflects the electron-withdrawing effects of the fluorine substituents and the aromatic ring systems, which reduce the electrophilicity of the carbamate carbonyl carbon [12].

The primary site of hydrolytic attack occurs at the carbamate functional group, where nucleophilic water molecules can interact with the carbonyl carbon [12]. However, the electronic environment created by the adjacent pyrimidine ring and the strategic positioning of electron-donating amino groups significantly reduces the susceptibility to hydrolytic cleavage under neutral conditions [12].

Alkaline conditions (pH > 8) dramatically alter the hydrolytic stability profile, promoting rapid degradation through hydroxide-mediated attack on the carbamate group [12] [14]. This alkaline hydrolysis proceeds through a well-characterized mechanism involving initial nucleophilic attack by hydroxide ions, followed by elimination of the methoxy group and subsequent intramolecular cyclization [12].

Oxidative Susceptibility

Vericiguat demonstrates significant sensitivity to oxidative conditions, representing a critical consideration for formulation and storage [14] [16]. The compound's oxidative susceptibility primarily involves the electron-rich aromatic systems and the amino functional groups present within the molecular structure [14]. Oxidative stress testing reveals that vericiguat undergoes degradation when exposed to hydrogen peroxide or other oxidizing agents [14].

The fluorine substituents provide some protection against oxidative metabolism by blocking potential sites of enzymatic oxidation [6] [16]. However, the amino groups on the pyrimidine ring remain vulnerable to oxidative attack, particularly under conditions of elevated temperature or in the presence of metal catalysts [14]. The pyrazolopyridine core structure also exhibits some susceptibility to oxidative degradation, although this occurs to a lesser extent than amino group oxidation [14].

Research indicates that the oxidative degradation pathways involve formation of various oxidized metabolites, including N-oxide derivatives and hydroxylated products [14]. These oxidative transformations can significantly alter the compound's biological activity and must be carefully controlled during manufacturing and storage [14].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of vericiguat through analysis of both proton and carbon-13 environments [19]. The aromatic protons within the pyrazolopyridine core system exhibit characteristic chemical shifts in the 7.0-8.5 parts per million region, reflecting the deshielding effects of the nitrogen-containing heterocycles [19] [22]. The pyrimidine ring protons appear as distinct signals between 6.5-7.5 parts per million, with specific chemical shift values dependent on the electronic environment created by adjacent substituents [19].

Table 6: ¹H NMR Spectroscopic Features of Vericiguat

| Nuclear Environment | Expected Chemical Shift Range (ppm) | Multiplicity Pattern |

|---|---|---|

| Aromatic CH (pyridine ring) | 7.0-8.5 | Doublet/singlet |

| Aromatic CH (pyrazole ring) | 7.5-8.0 | Singlet |

| Aromatic CH (pyrimidine ring) | 6.5-7.5 | Singlet |

| N-CH2- (fluorobenzyl) | 5.0-5.5 | Singlet |

| CH3 (carbamate methyl) | 3.5-4.0 | Singlet |

| NH2 (amino groups) | 4.5-6.5 (broad) | Broad singlet |

| Fluorobenzyl aromatic CH | 7.0-7.5 | Multiplet |

The fluorobenzyl methylene protons produce a characteristic singlet around 5.0-5.5 parts per million, while the carbamate methyl group appears as a sharp singlet between 3.5-4.0 parts per million [19]. The amino groups generate broad signals in the 4.5-6.5 parts per million range due to rapid exchange with solvent protons [19]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon environments, with the fluorine-substituted carbons showing characteristic coupling patterns [22].

Mass Spectrometric Analysis

Mass spectrometric analysis of vericiguat provides comprehensive fragmentation information essential for structural confirmation and purity assessment [14] [17]. The molecular ion peak appears at mass-to-charge ratio 426, corresponding to the intact molecular formula C19H16F2N8O2 [1] [2]. The molecular ion typically exhibits low to medium relative intensity due to the compound's tendency to undergo fragmentation under standard ionization conditions [14].

Table 8: Mass Spectrometric Analysis of Vericiguat

| Fragment Type | m/z Value | Relative Intensity |

|---|---|---|

| Molecular ion [M]+ | 426 | Low-Medium |

| Loss of methoxy [M-31]+ | 395 | Medium |

| Loss of carbamate [M-59]+ | 367 | Medium-High |

| Fluorobenzyl fragment | 109 | High |

| Pyrazolopyridine core | 280-300 | Medium-High |

| Pyrimidine fragment | 150-180 | Medium |

| Base peak | Variable | 100% |

Characteristic fragmentation patterns include loss of the methoxy group (31 mass units) producing a fragment at mass-to-charge ratio 395, and loss of the entire carbamate moiety (59 mass units) yielding a fragment at 367 [14]. The fluorobenzyl substituent generates a prominent fragment ion at mass-to-charge ratio 109, often appearing as one of the most intense peaks in the spectrum [14]. The pyrazolopyridine core structure produces fragments in the 280-300 mass range, while pyrimidine-derived fragments appear between 150-180 mass units [14].

Infrared Spectroscopy Profile

Infrared spectroscopy analysis reveals characteristic vibrational frequencies that enable identification and structural confirmation of vericiguat [17] [18]. The amino groups produce distinct nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, typically appearing as medium to strong intensity bands [18]. The carbamate carbonyl group exhibits a strong carbon-oxygen stretch around 1650-1700 wavenumbers, representing one of the most prominent features in the infrared spectrum [18].

Table 7: Infrared Spectroscopy Profile of Vericiguat

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amino groups) | 3300-3500 | Medium-Strong |

| C=O stretch (carbamate) | 1650-1700 | Strong |

| C=N stretch (pyrimidine) | 1580-1620 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-F stretch | 1000-1300 | Strong |

| N-H bend (amino groups) | 1550-1650 | Medium |

| C-N stretch (pyrazole) | 1200-1400 | Medium |

| C-H out-of-plane (aromatic) | 700-900 | Medium-Weak |

The aromatic ring systems contribute multiple bands in the 1450-1600 wavenumber region corresponding to carbon-carbon stretching vibrations [18]. The pyrimidine carbon-nitrogen stretches appear around 1580-1620 wavenumbers with medium intensity [18]. Fluorine-carbon stretching vibrations produce strong bands in the 1000-1300 wavenumber range, reflecting the presence of both fluorine substituents [18]. Additional characteristic bands include nitrogen-hydrogen bending vibrations around 1550-1650 wavenumbers and aromatic carbon-hydrogen out-of-plane deformations in the 700-900 wavenumber region [18].

Ultra-Violet Visible Absorption Characteristics

Ultra-violet visible spectroscopy demonstrates characteristic absorption features that enable quantitative analysis and structural characterization of vericiguat [20] [21]. The compound exhibits primary absorption maxima at 258 nanometers when analyzed in methanol solvent, providing optimal conditions for quantitative determination [20]. Alternative measurement conditions using mobile phase at pH 2.0 reveal an absorption maximum at 246 nanometers, demonstrating the pH-dependent nature of the electronic transitions [21].

Table 5: UV-Visible Absorption Characteristics of Vericiguat

| Measurement Condition | Wavelength (nm) | Description |

|---|---|---|

| Methanol solvent | 258 | Maximum absorption for quantification |

| Mobile phase (pH 2.0) | 246 | Alternative absorption maximum |

| Standard concentration | 332 | Detection wavelength for HPLC analysis |

| Detection range | 200-400 | Scanning range for UV spectrum |

The retrosynthetic analysis of vericiguat reveals multiple strategic disconnections that highlight the complexity of this heterocyclic scaffold. The molecule can be dissected into three key structural fragments: the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine core, the pyrimidine-4,5,6-triamine moiety, and the methyl carbamate functionality [1] [2] [3].

The primary retrosynthetic strategy involves disconnection at the pyrazolo[3,4-b]pyridine-pyrimidine junction, which leads to two major synthetic fragments. The first fragment, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, serves as the key intermediate bearing the complete pyrazolo[3,4-b]pyridine core with appropriate substitution patterns [4]. The second fragment encompasses the pyrimidine ring system, which can be constructed through condensation reactions involving malononitrile derivatives and amidine intermediates [2] [3].

Alternative retrosynthetic approaches focus on the construction of the pyrazolo[3,4-b]pyridine core through cyclization reactions. These strategies involve the disconnection of the pyrazole ring, leading to precursors such as 2-chloro-5-fluoronicotinic acid derivatives and hydrazine reagents [5] [4]. The fluorine substitution pattern requires careful consideration in the retrosynthetic planning, as the 5-fluoro substituent on the pyridine ring significantly influences the subsequent cyclization and functionalization reactions [1] [6].

Starting Materials and Key Intermediates

2-Chloro-5-fluoronicotinic Acid Pathway

The initial transformation involves partial hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile with sulfuric acid at 63°C to yield 2,6-dichloro-5-fluoronicotinamide [11] [5]. Subsequent partial dechlorination using zinc and acetic acid in methanol selectively removes one chlorine atom to produce 2-chloro-5-fluoronicotinamide [11] [5]. Dehydration of this intermediate using trifluoroacetic anhydride and triethylamine in dichloromethane provides 2-chloro-5-fluoronicotinonitrile [11] [5].

The critical cyclization step involves treatment of 2-chloro-5-fluoronicotinonitrile with hydrazine hydrate in refluxing ethylene glycol, leading to the formation of 5-fluoropyrazolo[3,4-b]pyridin-3-amine [5]. This transformation establishes the fused heterocyclic framework that forms the foundation of the vericiguat structure. Subsequent diazotization using isoamyl nitrite and boron trifluoride etherate, followed by iodination with sodium iodide, yields 5-fluoro-3-iodopyrazolo[3,4-b]pyridine [5].

Alternative Starting Materials

Alternative synthetic approaches utilize different starting materials to access the vericiguat scaffold. One notable route employs 2,2,3,3-tetrafluoro-1-propanol as the key fluorinated building block [2] [12] [13]. This approach is particularly interesting from a synthetic perspective as it demonstrates the innovative use of highly fluorinated starting materials in pharmaceutical synthesis [13].

The tetrafluoropropanol-based synthesis involves a four-step conversion to produce crystalline 2-fluoro-(3-morpholin-4-yl)acrylaldehyde, which serves as a crucial intermediate for pyrazolo[3,4-b]pyridine core construction [2] [3]. This aldehyde intermediate is synthesized through a series of nucleophilic substitution and elimination reactions that transform the tetrafluoropropanol into the required α-fluoro-β-(dialkylamino)acrylaldehyde structure [1].

Another alternative pathway utilizes 5-amino-1H-pyrazole-3-carboxylate derivatives in combination with specialized aldehyde components [3] [6]. This approach allows for direct construction of the pyrazolo[3,4-b]pyridine ring system through condensation reactions, potentially offering advantages in terms of atom economy and step count [6] [14].

Synthetic Routes

Construction of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine Core

The construction of the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine core represents a critical synthetic challenge that requires precise control of regioselectivity and functional group compatibility [1] [2] [3]. The most effective approach involves the condensation of 5-amino-1H-pyrazole-3-carboxylate with the specialized aldehyde intermediate 2-fluoro-(3-morpholin-4-yl)acrylaldehyde [2] [3].

This condensation reaction proceeds under carefully optimized conditions using lithium chloride and trimethylsilyl chloride in ethanol [1]. The reaction mechanism involves initial nucleophilic attack of the pyrazole amino group on the aldehyde carbonyl, followed by cyclization and elimination of morpholine to establish the pyridine ring [1]. The presence of lithium chloride is crucial for activating the aldehyde and promoting the desired cyclization pathway [1].

The stereochemical outcome of this transformation is controlled by the electronic properties of the fluorine substituents, which direct the regioselectivity of the cyclization process [6]. The 5-fluoro substituent on the resulting pyridine ring is strategically positioned to influence subsequent functionalization reactions and to provide the desired pharmacological properties [15] [6].

Alternative approaches to the pyrazolo[3,4-b]pyridine core involve the use of alkynyl aldehydes and silver-catalyzed C≡C bond activation methodologies [6]. These approaches offer the potential for introducing diverse substitution patterns and functional groups, although they may require more sophisticated catalyst systems and reaction conditions [6] [14].

Pyrimidine Ring Formation Methodology

The construction of the pyrimidine ring in vericiguat synthesis involves sophisticated methodologies that enable the formation of the triamino-substituted heterocycle with high efficiency [1] [2] [3]. The most successful approach utilizes the reaction between [(E)-phenyldiazenyl]malononitrile and an appropriate amidine precursor [2] [3].

The [(E)-phenyldiazenyl]malononitrile intermediate is generated in situ through the reaction of phenyldiazonium chloride with malononitrile [2] [3]. This highly reactive intermediate undergoes condensation with the amidine functionality present on the pyrazolo[3,4-b]pyridine core to form the pyrimidine ring [2] [3]. The reaction proceeds through a series of nucleophilic additions and cyclization steps that ultimately establish the desired substitution pattern on the pyrimidine ring [16] [17].

The formation of the triamino substitution pattern requires careful control of reaction conditions to ensure selective functionalization. The process involves initial formation of a bisnitrile intermediate, which is subsequently converted to the guanidine functionality through treatment with sodium methoxide followed by ammonium chloride in methanol [1]. This transformation proceeds with high yield and excellent regioselectivity when performed under optimized conditions [1].

Alternative methodologies for pyrimidine ring formation include three-component reactions that enable direct assembly of the heterocyclic framework [16]. These approaches offer potential advantages in terms of synthetic efficiency and atom economy, although they may require specialized reagents and reaction conditions [16] [17].

One-Pot Synthetic Approaches

One-pot synthetic approaches have been developed to streamline the vericiguat synthesis and reduce the number of isolation and purification steps [1] [24] [4]. These methodologies offer significant advantages in terms of atom economy, waste reduction, and overall process efficiency [24] [25].

The most successful one-pot approach involves the telescoped synthesis starting from the key fluoroacrylaldehyde intermediate [1]. In this process, the condensation reaction to form the pyrazolo[3,4-b]pyridine core is followed directly by ester hydrolysis and amide formation without isolation of intermediate products [1]. The reaction sequence proceeds smoothly under carefully controlled conditions, with each transformation being optimized to ensure compatibility with subsequent steps [1].

The telescoped approach requires precise control of reaction stoichiometry and timing to ensure successful conversion at each stage [1]. The presence of lithium chloride throughout the sequence helps to maintain solubility and reactivity of the intermediates [1]. The final amide formation is achieved through addition of ammonium formate and sodium methoxide in methanol, providing the desired product in excellent yield over the telescoped sequence [1].

Alternative one-pot methodologies focus on the pyrimidine ring formation and carbamate introduction steps [20]. These approaches enable the synthesis of vericiguat in fewer reaction vessels and with reduced material handling requirements [20]. The success of these methodologies depends on careful optimization of reaction conditions and the use of compatible reagent systems [20].

Alternative Synthetic Approaches

α-Fluoro-β-(dialkylamino)acrylaldehyde Route

The α-fluoro-β-(dialkylamino)acrylaldehyde route represents an innovative approach to vericiguat synthesis that emphasizes the strategic use of fluorinated building blocks [1]. This route begins with 2,2,3,3-tetrafluoropropyltosylate, which undergoes nucleophilic substitution with morpholine to provide intermediate 6.2 in 85% yield [1].

The synthetic sequence continues with methylation of the amine functionality using methyl methanesulfonate to form a water-soluble quaternary ammonium salt [1]. Treatment of this quaternary amine with aqueous sodium hydroxide results in elimination of hydrogen fluoride, setting the stage for the crucial addition-elimination cascade [1]. The subsequent addition of morpholine and triethylamine triggers a series of addition-elimination processes that ultimately deliver the α-fluoro-β-(dialkylamino)acrylaldehyde in 83% yield over three telescoped steps [1].

This approach is particularly noteworthy for its efficient use of fluorinated starting materials and its ability to introduce the critical α-fluoro substitution pattern with high selectivity [1]. The telescoped nature of the synthesis minimizes material losses and reduces the overall environmental impact of the process [1]. The resulting aldehyde intermediate serves as a versatile building block for pyrazolo[3,4-b]pyridine core construction [1].

Hydrazinolysis and Intramolecular Substitution Mechanisms

The hydrazinolysis and intramolecular substitution approach offers a streamlined pathway to the pyrazolo[3,4-b]pyridine core through a single-step cyclization process [4]. This methodology utilizes 2-chloro-5-fluoronicotinic acid as the starting material and achieves both hydrazinolysis and ring closure in a single operation [4].

The reaction mechanism involves initial nucleophilic attack of hydrazine on the carbonyl carbon of the carboxylic acid derivative, followed by intramolecular cyclization through displacement of the chlorine substituent [4]. This process directly provides 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol in a single step, eliminating the need for multiple isolation and purification operations [4].

The success of this approach depends on careful optimization of reaction conditions, including temperature, solvent selection, and reagent stoichiometry [4]. The reaction typically proceeds under mildly basic conditions to promote both the hydrazinolysis and the subsequent cyclization steps [4]. The direct formation of the pyrazolo[3,4-b]pyridine core in a single operation represents a significant improvement in synthetic efficiency compared to traditional multi-step approaches [4].

N-1 benzylation of the resulting intermediate with 2-fluorobenzyl bromide provides the appropriately substituted pyrazolo[3,4-b]pyridine scaffold [4]. Subsequent bromination and palladium-catalyzed cyanation enable access to the key carbonitrile intermediate required for further elaboration to vericiguat [4].

Scale-up and Process Chemistry Considerations

Reaction Condition Optimization

The scale-up of vericiguat synthesis requires comprehensive optimization of reaction conditions to ensure consistent product quality and yield at manufacturing scale [26] [27] [28]. Critical parameters include temperature control, mixing efficiency, heat transfer characteristics, and mass transfer limitations that can significantly impact reaction outcomes at larger scales [29] [27].

Temperature control becomes increasingly challenging at manufacturing scale due to the larger thermal mass and reduced surface area to volume ratios [27] [30]. Exothermic reactions, particularly those involving highly reactive intermediates like diazonium salts and acid chlorides, require careful heat management to prevent thermal runaway conditions [27]. Implementation of advanced process control systems and heat transfer optimization through jacket design and agitation systems is essential for maintaining reaction selectivity [29] [30].

Mixing efficiency plays a crucial role in ensuring homogeneous reaction conditions and preventing the formation of concentration gradients that can lead to side product formation [29]. The scale-up process requires careful consideration of impeller design, agitation speed, and reactor geometry to maintain adequate mixing while avoiding excessive shear that could damage sensitive intermediates [29] [30].

Mass transfer limitations become more significant at larger scales, particularly for heterogeneous reactions involving solid-liquid or gas-liquid interfaces [29] [30]. The hydrogenation steps in vericiguat synthesis require optimization of hydrogen sparging rates, catalyst loading, and reaction pressure to ensure efficient mass transfer and complete conversion [31] [20].

Purification Strategies

The development of efficient purification strategies is essential for large-scale vericiguat production, as traditional laboratory-scale purification methods may not be economically viable or technically feasible at manufacturing scale [26] [32] [33]. Crystallization-based purification strategies have been developed to replace chromatographic separations and to improve product recovery and purity [32] [33].

The purification of pyrazole intermediates has been optimized through the development of acid addition salt formation and selective crystallization protocols [32] [33]. These methods enable the separation of closely related impurities through differences in solubility and crystallization behavior [32] [33]. The use of specific acids such as phosphoric acid or hydrochloric acid provides acid addition salts with favorable crystallization properties and high purity levels [32] [33].

Continuous processing technologies offer significant advantages for large-scale purification operations [34]. Flow-based synthesis and purification systems enable better control of reaction conditions and reduce the need for large-scale batch operations [34]. These approaches can significantly reduce waste generation and improve overall process efficiency [34].

Solvent recovery and recycling systems are essential components of sustainable purification strategies [35]. The development of efficient distillation and extraction protocols enables the recovery and reuse of expensive organic solvents, reducing both environmental impact and operating costs [35]. Life cycle analysis studies have demonstrated that solvent recovery can reduce the carbon footprint of purification operations by up to 94% [35].

Green Chemistry Aspects

Atom Economy Analysis

The atom economy of vericiguat synthesis has been systematically analyzed to identify opportunities for improvement and to guide the development of more sustainable synthetic approaches [25] [36] [37]. The traditional multi-step synthesis suffers from relatively poor atom economy due to the numerous protection, deprotection, and functional group interconversion steps required [25].

Theoretical calculations indicate that the optimal atom economy for key synthetic transformations can approach 85% when ideal reaction conditions are employed [36] [38]. However, practical atom economy is often significantly lower due to the formation of side products, incomplete conversions, and the need for excess reagents [25] [36]. The telescoped synthesis approaches described earlier offer substantial improvements in overall atom economy by eliminating intermediate isolation and purification steps [1] [24].

The condensation reaction between the pyrazole intermediate and the fluoroacrylaldehyde represents one of the most atom-economical transformations in the synthesis, with theoretical atom utilization exceeding 90% [1] [36]. This high efficiency is achieved through the direct incorporation of all reactant atoms into the final product structure, with only water and morpholine eliminated as byproducts [1].

Catalyst systems that enable high atom economy transformations include palladium-catalyzed coupling reactions and hydrogen transfer processes that achieve 100% atom economy [39] [38]. These methodologies avoid the formation of stoichiometric waste products and enable more efficient utilization of starting materials [39] [38].

Waste Reduction Methodologies

Comprehensive waste reduction strategies have been implemented throughout the vericiguat synthesis to minimize environmental impact and improve economic sustainability [25] [40] [34] [41]. These strategies encompass solvent selection, reaction optimization, and process intensification approaches that collectively reduce waste generation by up to 50% [25] [41].

The pharmaceutical industry generates approximately 100 kg of waste for every kilogram of drug produced, making waste reduction a critical priority for sustainable manufacturing [40]. Vericiguat synthesis has been optimized to significantly reduce this ratio through the implementation of green chemistry principles and advanced process technologies [40] [34].

Solvent selection strategies prioritize the use of environmentally benign solvents and enable solvent recovery and recycling [34]. The replacement of halogenated solvents with more sustainable alternatives such as cyclopentyl methyl ether (CPME) has been demonstrated to reduce environmental impact while maintaining high reaction efficiency [34]. Continuous flow processing enables more efficient solvent utilization and reduces the total solvent inventory required for large-scale production [34].

Waste minimization in purification operations has been achieved through the development of crystallization-based separation techniques that eliminate the need for chromatographic purifications [32] [33]. These approaches reduce solvent consumption and enable more efficient recovery of both product and purification media [32] [33]. The implementation of closed-loop recycling systems enables the conversion of pharmaceutical waste into value-added products, further reducing environmental impact [42].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of symptomatic chronic heart failure

Treatment of left ventricular failure

Vericiguat is a novel agent, an oral soluble guanylate cyclase stimulator used to treat heart failure with reduced ejection fraction (HFrEF) patients. It is also useful for chronic heart failure with recently decompensated or worsening heart failure, high-risk heart failure with reduced ejection fraction, especially for patients who had been rehospitalized or are on intravenous diuretic therapy, or patients requiring urgent treatment for heart failure.

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Following the oral administration of radiolabeled vericiguat, approximately 53% of the administered radioactivity was recovered in the urine and 45% in the feces. A human mass balance study found that the portion recovered in the urine comprised approximately 40.8% N-glucuronide metabolite, 7.7% other metabolites, and 9% unchanged parent drug, while virtually the entire portion recovered in the feces comprised unchanged vericiguat.

In healthy subjects the steady-state volume of distribution of vericiguat is approximately 44 liters.

Vericiguat is a low-clearance drug, with an observed plasma clearance of 1.6 L/h in healthy volunteers and 1.3 L/h in patients with systolic heart failure.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

VERICIGUAT

TABLET;ORAL

Bayer AG

05/10/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Tschöpe C, Pieske B. [New therapy concepts for heart failure with preserved ejection fraction]. Herz. 2015 Apr;40(2):194-205. doi: 10.1007/s00059-015-4210-x. German. PubMed PMID: 25737289.

3: Stasch JP, Schlossmann J, Hocher B. Renal effects of soluble guanylate cyclase stimulators and activators: a review of the preclinical evidence. Curr Opin Pharmacol. 2015 Apr;21:95-104. doi: 10.1016/j.coph.2014.12.014. Epub 2015 Jan 31. Review. PubMed PMID: 25645316.

4: Pieske B, Butler J, Filippatos G, Lam C, Maggioni AP, Ponikowski P, Shah S, Solomon S, Kraigher-Krainer E, Samano ET, Scalise AV, Müller K, Roessig L, Gheorghiade M; SOCRATES Investigators and Coordinators. Rationale and design of the SOluble guanylate Cyclase stimulatoR in heArT failurE Studies (SOCRATES). Eur J Heart Fail. 2014 Sep;16(9):1026-38. doi: 10.1002/ejhf.135. Epub 2014 Jul 24. PubMed PMID: 25056511.

5: Stasch JP, Evgenov OV. Soluble guanylate cyclase stimulators in pulmonary hypertension. Handb Exp Pharmacol. 2013;218:279-313. doi: 10.1007/978-3-642-38664-0_12. Review. PubMed PMID: 24092345.